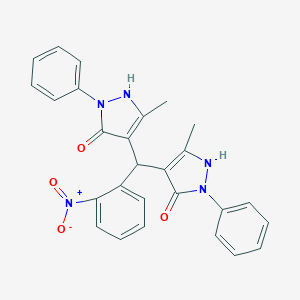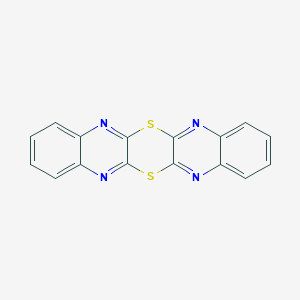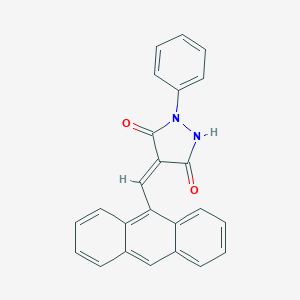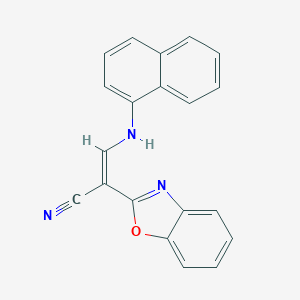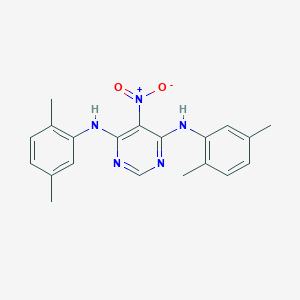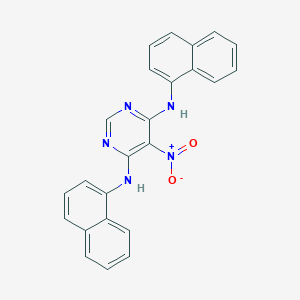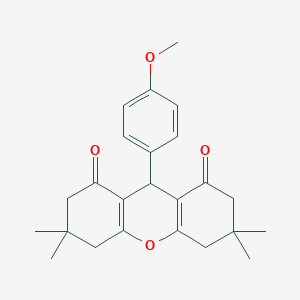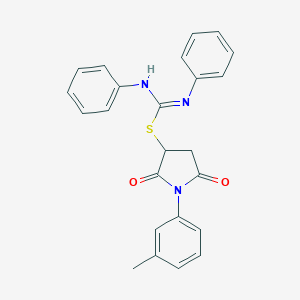
2-(2,5-Dioxo-1-m-tolyl-pyrrolidin-3-yl)-1,3-diphenyl-isothiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-diphenylcarbamimidothioic acid [1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl] ester is a member of pyrrolidines.
Scientific Research Applications
Synthesis and Biological Activity
- One Pot Synthesis of Pyrrolidines Type 3,7-Diazabicyclo [3.3.0] Octane: Pyrrolidines type 2,4-disubstituted 6,8-dioxo-3,7-diazabicyclo octanes were synthesized using a one pot 1,3-dipolar cycloaddition process. These compounds exhibited non-significant antimicrobial growth but showed some antioxidative activity at concentrations of 200 µg/mL (Amornraksa, Prachayasittikul, & Worachartcheewan, 2008).
Electrochemical Applications
- Electrochemical Polymerization of Thienylenepyrrole Derivative: A new monomer, synthesized from pyrrole and other compounds, was electropolymerized, revealing distinctive colors upon doping and indicating its multichromic nature. This polymer showed potential for electrochromic device applications (Carbas et al., 2014).
Cytotoxicity and ROS Generation
- Dispirooxindoles Based on 2-Selenoxo-Imidazolidin-4-Ones: Selenium-containing dispiro indolinones demonstrated significant in vitro cytotoxicity against the A549 cancer cell line and increased the level of intracellular reactive oxygen species (ROS) (Novotortsev et al., 2021).
Antibacterial, Antifungal, Antimalarial, and Antitubercular Studies
- Synthesis of Spiro[pyrrolidin-2,3′-oxindoles]: A series of spiro[pyrrolidin-2,3′-oxindoles] was synthesized and screened for in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. Several compounds exhibited activities comparable to standard drugs (Haddad et al., 2015).
Enhancing Electrochromic Properties
- Electrochromic Properties of a Novel Low Band Gap Conductive Copolymer: A copolymer synthesized from 2,5-di(thiophen-2-yl)-1-p-tolyl-1H-pyrrole and other compounds showed distinct electrochromic properties and potential for use in electrochromic devices (Yiĝitsoy et al., 2007).
Catalytic Enantioselective Synthesis
- Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides: The 1,3-dipolar cycloaddition of azomethine ylides allows for the synthesis of pyrrolidines with multiple stereocenters, an essential motif in natural products and pharmaceuticals. This method is attractive for its high yield and control over product regio- and stereochemistry (Narayan et al., 2014).
Antimicrobial Activity and Acid Dissociation
- Synthesis and Antimicrobial Activity of Methyl 5,5-Diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate Derivatives: Polysubstituted derivatives showed significant antibacterial activity against various bacterial strains, making them potential candidates for developing new antimycobacterial agents (Nural et al., 2018).
Properties
Molecular Formula |
C24H21N3O2S |
|---|---|
Molecular Weight |
415.5g/mol |
IUPAC Name |
[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diphenylcarbamimidothioate |
InChI |
InChI=1S/C24H21N3O2S/c1-17-9-8-14-20(15-17)27-22(28)16-21(23(27)29)30-24(25-18-10-4-2-5-11-18)26-19-12-6-3-7-13-19/h2-15,21H,16H2,1H3,(H,25,26) |
InChI Key |
GPPXCGOIFIIHAR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)SC(=NC3=CC=CC=C3)NC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)SC(=NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1H-indol-3-ylmethylene)-N-{4'-[(1H-indol-3-ylmethylene)amino]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}amine](/img/structure/B413984.png)

![5-(4-Ethylcyclohexyl)-2-[3-fluoro-4-(heptyloxy)phenyl]pyridine](/img/structure/B413987.png)
![4-[6-(4-Pentylphenyl)pyridin-3-yl]phenol](/img/structure/B413988.png)
![5-Ethyl-2-[3-fluoro-4-(4-propylcyclohexyl)phenyl]pyridine](/img/structure/B413990.png)
![Ethyl [5-(4-methoxyanilino)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl]acetate](/img/structure/B413991.png)

